Dilevalol

Description

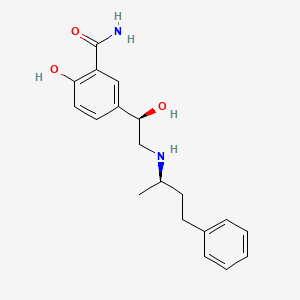

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUAFYQXFOLMHL-ACJLOTCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043828 | |

| Record name | (R,R)-Dilevalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75659-07-3, 72487-32-2 | |

| Record name | (+)-Labetalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75659-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilevalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Dilevalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILEVALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Le Dilevalol est synthétisé à partir du labetalol, qui possède deux centres stéréogènes et existe sous forme de quatre stéréoisomères La voie de synthèse implique la résolution du labetalol en ses stéréoisomères individuels, suivie de la purification de l'isomère (R,R) . Les méthodes de production industrielles impliquent généralement des processus de résolution et de purification à grande échelle pour obtenir le stéréoisomère souhaité .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses propriétés pharmacodynamiques et pharmacocinétiques. Il a été utilisé dans des recherches liées à :

Hypertension : La principale application du this compound était le traitement de l'hypertension en raison de ses propriétés vasodilatatrices et bêta-bloquantes.

Recherche cardiovasculaire : Des études ont exploré ses effets sur la fréquence cardiaque, la pression artérielle et la résistance périphérique.

Pharmacocinétique : La recherche s'est concentrée sur son absorption, sa distribution, son métabolisme et son excrétion dans l'organisme.

Mécanisme d'action

Le this compound exerce ses effets principalement par l'agonisme β2 et l'antagonisme non sélectif des récepteurs β-adrénergiques. Il réduit la pression artérielle en provoquant une vasodilatation périphérique sans affecter significativement la fréquence cardiaque. Les cibles moléculaires comprennent les récepteurs β1 et β2-adrénergiques, avec une affinité plus élevée pour les récepteurs β2-adrénergiques. Les voies impliquées dans son mécanisme d'action comprennent l'inhibition de la signalisation médiée par les récepteurs β-adrénergiques, conduisant à une vasodilatation et à une résistance périphérique réduite.

Applications De Recherche Scientifique

Pharmacological Profile

Dilevalol exhibits a multifaceted mechanism of action:

- Beta-Blockade : It acts as a nonselective beta antagonist, providing blood pressure reduction through decreased heart rate and cardiac output.

- Beta-2 Agonism : The selective beta-2 agonist activity promotes vasodilation, leading to reduced systemic vascular resistance without significantly affecting heart rate.

- Vasodilation : this compound induces peripheral vasodilation, which is crucial for its antihypertensive effects, particularly in patients with severe hypertension.

Clinical Applications

- Hypertension Management : this compound is primarily used for treating hypertension. Clinical trials have demonstrated its effectiveness in lowering blood pressure while maintaining a favorable side effect profile. It has been shown to reduce diastolic blood pressure significantly in various patient populations, including those with severe hypertension .

- Left Ventricular Hypertrophy : Research indicates that this compound may help reverse left ventricular hypertrophy in hypertensive patients. This is particularly beneficial for younger individuals, as it improves overall cardiac function without adversely affecting renal parameters .

- Safety and Tolerability : this compound has been reported to have a lower incidence of central nervous system side effects compared to other antihypertensive agents. Its pharmacokinetics allow for once-daily dosing due to its half-life of approximately 12-18 hours .

Multicenter Trials

A multicenter trial involving 101 patients with severe hypertension assessed the efficacy of intravenous this compound. The results showed a significant reduction in mean blood pressure from 200/129 mm Hg to 149/101 mm Hg after treatment. The therapeutic goal was achieved in 61% of patients, indicating its effectiveness in acute settings .

Efficacy Compared to Other Agents

In controlled clinical trials, this compound was found to be at least as effective as angiotensin-converting enzyme inhibitors and comparable to traditional beta-blockers like propranolol and metoprolol in managing hypertension .

Hemodynamic Effects

Studies have illustrated that the infusion of this compound leads to increased rest flow and decreased blood viscosity, suggesting beneficial hemodynamic effects beyond mere blood pressure reduction .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

Dilevalol exerts its effects primarily through β2-agonism and nonselective β-adrenoceptor antagonism . It reduces blood pressure by causing peripheral vasodilation without significantly affecting heart rate . The molecular targets include β1- and β2-adrenoceptors, with a higher affinity for β2-adrenoceptors . The pathways involved in its mechanism of action include the inhibition of β-adrenoceptor-mediated signaling, leading to vasodilation and reduced peripheral resistance .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Labetalol (Racemic Mixture)

- Mechanism: Combines nonselective β-blockade with α1-blockade.

- Key Differences :

- Dilevalol lacks α1-blocking activity, minimizing orthostatic hypotension risk .

- 7-fold greater β2-agonist potency and 4-fold stronger β-antagonism vs. labetalol .

- In hypertensive rats, this compound reduced peripheral resistance without cardiac output changes, whereas labetalol’s α1-blockade may cause reflex tachycardia .

Propranolol (Non-Selective β-Blocker)

- Mechanism : Pure β1/β2-antagonist without vasodilatory activity.

- Key Differences: Propranolol fails to lower blood pressure in spontaneously hypertensive rat models, while this compound reduces systolic/diastolic pressure by 30–40% . this compound’s β2-agonist activity preserves peripheral blood flow; propranolol increases vascular resistance by 25% . In clinical trials, this compound (200–800 mg/day) showed superior 24-hour BP control vs. propranolol (11 mmHg vs. 14 mmHg diastolic reduction) .

Celiprolol and Pindolol (β-Blockers with Intrinsic Sympathomimetic Activity, ISA)

- Mechanism : Celiprolol (β1-antagonist/β2-agonist) and pindolol (β1/β2-partial agonist) exhibit ISA.

- Key Differences: this compound’s ISA is β2-selective, avoiding β1-mediated tachycardia seen with pindolol . In pithed rats, this compound lowered diastolic pressure with minimal heart rate changes, unlike pindolol and isoproterenol .

Atenolol and Metoprolol (Cardioselective β1-Blockers)

- Mechanism : Selective β1-blockade without vasodilation.

ACE Inhibitors (Captopril, Enalapril) and Calcium Antagonists (Nifedipine)

- Mechanism : Vasodilation via RAAS inhibition (ACE inhibitors) or calcium channel blockade.

- Key Differences :

Data Tables

Table 1: Pharmacodynamic Comparison of β-Blockers with Vasodilatory Properties

| Compound | β-Blockade Selectivity | Vasodilatory Mechanism | ISA Selectivity | Key Clinical Advantage |

|---|---|---|---|---|

| This compound | Nonselective | β2-agonist | β2-selective | No orthostatic hypotension; once-daily dosing |

| Labetalol | Nonselective | α1-blockade + weak β2-agonist | None | Rapid BP reduction in emergencies |

| Celiprolol | β1-selective | β2-agonist | β1/β2 | Bronchodilation in asthma patients |

| Pindolol | Nonselective | β1/β2-partial agonist | β1/β2 | Avoids bradycardia in some patients |

Table 2: Efficacy in Hypertension Management (Placebo-Adjusted Reductions)

| Compound | Dose (mg/day) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Heart Rate Change (%) |

|---|---|---|---|---|

| This compound | 200–800 | 15–20 | 12–17 | −5 to −10 |

| Propranolol | 80–160 | 10–12 | 8–10 | −15 to −20 |

| Atenolol | 50–100 | 12–15 | 10–12 | −10 to −15 |

| Nifedipine | 20–40 | 15–18 | 10–12 | +5 to +10 |

Research Findings and Clinical Implications

- Cardiovascular Outcomes : this compound’s β2-agonist activity improves arterial compliance, reducing long-term vascular stiffness—a benefit absent in pure β-blockers .

- Renal Effects: Unlike atenolol, this compound maintains renal blood flow and glomerular filtration rate in hypertensive patients .

- Safety Profile : this compound’s incidence of dizziness (7%) and diarrhea (7%) is comparable to ACE inhibitors but lower than α1-blockers (e.g., doxazosin: 15% dizziness) .

Activité Biologique

Dilevalol is a beta-blocker that is primarily used for the treatment of hypertension. It is known for its unique pharmacological profile, combining non-selective beta-adrenergic blockade with selective beta-2 agonist activity. This dual action provides both antihypertensive effects and peripheral vasodilation, which distinguishes it from other beta-blockers.

This compound acts as a non-cardioselective beta-adrenoceptor antagonist with significant partial beta-2 agonist activity. This results in:

- Reduction in Blood Pressure : this compound lowers blood pressure through peripheral vasodilation without significantly affecting heart rate. Studies have shown that it is equivalent in efficacy to other antihypertensive agents such as metoprolol, captopril, and nifedipine .

- Pharmacokinetics : Following oral administration, this compound is completely absorbed, with a long elimination half-life allowing for once-daily dosing. The systemic clearance is approximately 29.8 ml/min/kg, with a volume of distribution of 16.6 L/kg and a terminal half-life of about 11.7 hours .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Systemic Clearance | 29.8 ml/min/kg |

| Volume of Distribution | 16.6 L/kg |

| Terminal Half-Life | 11.7 hours |

| Bioavailability | Increased by 11% when co-administered with cimetidine |

Clinical Efficacy

This compound has been evaluated in several clinical studies demonstrating its effectiveness in managing hypertension:

- Comparative Trials : In large controlled trials, this compound has shown comparable antihypertensive efficacy to other standard treatments like metoprolol and ACE inhibitors .

- Side Effects : It is generally well-tolerated, with common adverse effects including dizziness, headache, and diarrhea reported in about 7% of patients. Notably, it does not commonly cause orthostatic hypotension, which can be a concern with other antihypertensive agents .

Case Study Insights

A double-blind crossover study compared the effects of this compound and nifedipine on heart rate, blood pressure, and muscle blood flow over one month. Results indicated that while both medications effectively reduced blood pressure, this compound maintained a more stable heart rate compared to nifedipine, highlighting its favorable profile for patients who may be sensitive to heart rate changes .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying the dual β-adrenergic receptor antagonism and β2-agonist vasodilation of dilevalol?

- Methodological Answer : Use spontaneously hypertensive rats (SHR) and renal hypertensive dogs to evaluate antihypertensive efficacy. In vitro assays with isolated human coronary arteries or tracheal smooth muscle can assess β2-agonist-mediated vasodilation. Antagonists like propranolol (nonselective β-blocker) and ICI 118,551 (β2-selective antagonist) confirm receptor specificity .

- Key Parameters : Measure changes in peripheral vascular resistance, cardiac output, and aortic compliance. Dose-response curves (e.g., 2.5–50 mg/kg in SHR) quantify efficacy .

Q. How does this compound’s pharmacokinetic profile influence its dosing regimen in clinical trials?

- Methodological Answer : Conduct single- and multiple-dose studies in normotensive and hypertensive volunteers. Measure absolute oral bioavailability (~12%) and elimination half-life (8–12 hours) using high-performance liquid chromatography (HPLC) with fluorimetric detection. Steady-state plasma concentrations correlate with antihypertensive effects (e.g., 200–800 mg/day) .

- Considerations : Adjust dosing in renal impairment (half-life extends to 29 hours in hemodialysis patients) .

Q. What methodologies validate this compound’s selective β2-agonist activity over β1 or α1 receptors?

- Methodological Answer : Competitive binding assays using human myocardium and mammary arteries quantify receptor affinity. Compare potency ratios (β2:β1 = 300–1,000:1; β2:α1 = 3–10:1). Functional studies with isoproterenol (β-agonist) and phenylephrine (α1-agonist) confirm selectivity .

- Critical Tools : Radioligand displacement assays and isolated tissue preparations (e.g., guinea pig trachea) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in demographic subgroups (e.g., reduced response in Black males) be resolved?

- Methodological Answer : Stratify clinical trial data by race, age, and prior β-blocker use. Use multivariate regression to adjust for confounders. Pharmacogenomic studies (e.g., CYP2D6 polymorphisms) may explain variability in metabolism .

- Case Example : In a multicenter trial, Black males showed reduced response to IV this compound; parallel in vitro studies on vascular reactivity could identify mechanistic differences .

Q. What molecular docking approaches elucidate this compound’s interaction with multidrug resistance protein 1 (MDR1)?

- Methodological Answer : Use AutoDock 4.2 to simulate binding affinity to MDR1’s transmembrane domains. Grid-based docking (60 ų) with Lamarckian genetic algorithm parameters (population size = 10, RMSD clustering) identifies key residues. Validate with ATPase activity assays .

- Relevance : MDR1 interactions may explain hepatotoxicity risks observed in withdrawn populations .

Q. How do long-term hemodynamic effects of this compound compare to other β-blockers with vasodilatory properties (e.g., carvedilol)?

- Methodological Answer : Conduct head-to-head randomized controlled trials (RCTs) with ambulatory blood pressure monitoring (ABPM). Measure left ventricular mass index (LVMI) and ejection fraction via echocardiography. This compound’s β2-agonism preserves cardiac output, unlike pure β-blockers .

- Data Synthesis : Meta-analysis of RCTs (e.g., this compound vs. metoprolol) highlights differences in peripheral resistance and lipid profiles .

Methodological Frameworks

Designing a study to assess this compound’s vasodilatory efficacy without confounding by β-blockade:

- Approach : Use propranolol co-infusion in human forearm blood flow assays. Measure dose-dependent vasodilation (e.g., 100 nM–1 µM) before and after β-blockade. ICI 118,551 selectively inhibits β2-mediated effects .

- Outcome Metrics : Shift in dose-response curves (e.g., EC50 changes) quantifies β2-specific activity .

Evaluating hepatotoxicity risks in preclinical models:

- Methodological Answer : Administer this compound (200–800 mg/day) to transgenic mice expressing human CYP450 enzymes. Monitor serum ALT/AST and liver histopathology. Compare to labetalol to isolate isomer-specific toxicity .

- Advanced Tools : RNA sequencing identifies differentially expressed genes in hepatocytes (e.g., oxidative stress pathways) .

Data Contradiction Analysis

Resolving discrepancies in this compound’s α1-blockade potency across studies:

- Strategy : Standardize assay conditions (e.g., tissue type, agonist concentration). Re-evaluate early claims of negligible α1-blockade using human vascular smooth muscle cells. Contrast with labetalol’s known α1 activity .

- Example : Matsunaga et al. (1986) reported this compound’s α1-blocking potency as 3–10× weaker than labetalol in guinea pig tissues, but human data are limited .

Addressing inconsistent plasma renin activity (PRA) modulation by this compound:

- Approach : Measure PRA and norepinephrine levels in salt-sensitive vs. salt-resistant hypertensive models. This compound’s β2-agonism may counteract renin suppression seen with pure β-blockers .

- Key Study : Compare PRA in SHRs treated with this compound vs. atenolol under controlled sodium intake .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.